molecular formula C10H15Cl2N3O B1456786 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine hydrochloride CAS No. 1420845-30-2

3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine hydrochloride

Cat. No.: B1456786
CAS No.: 1420845-30-2
M. Wt: 264.15 g/mol
InChI Key: YQVJCYLCMNKQQH-UHFFFAOYSA-N
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Description

It is characterized by its molecular formula C10H15Cl2N3O and a molecular weight of 264.15 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine hydrochloride typically involves the reaction of 3-chloropyridazine with piperidin-4-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydroxy derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridazine derivatives, hydroxy derivatives, and other functionalized compounds that can be further utilized in scientific research.

Scientific Research Applications

3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical products.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-(piperidin-4-ylmethoxy)pyrimidine hydrochloride: Similar in structure but differs in the ring system, which can lead to different chemical and biological properties.

    3-(Piperidin-4-ylmethoxy)pyridine: Contains a pyridine ring instead of a pyridazine ring, affecting its reactivity and applications.

Uniqueness

3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine hydrochloride is unique due to its specific substitution pattern and the presence of both a chloro and a piperidinylmethoxy group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.

Properties

IUPAC Name

3-chloro-6-(piperidin-4-ylmethoxy)pyridazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O.ClH/c11-9-1-2-10(14-13-9)15-7-8-3-5-12-6-4-8;/h1-2,8,12H,3-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVJCYLCMNKQQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=NN=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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